4-(3-Aminophenyl)-3-methoxybenzoic acid

Lipophilicity Membrane Permeability ADME-Tox

Sourcing positional isomers with incorrect regiochemistry derails SAR programs, altering LogP and target engagement. 4-(3-Aminophenyl)-3-methoxybenzoic acid (CAS 1261943-45-6) eliminates this risk with its defined 3'-amino, 3-methoxy biphenyl architecture (LogP 3.22, TPSA 72.55 Ų). • Enables ATP-competitive kinase inhibitor design with passive BBB penetration potential. • Free 3'-NH₂ handle for single-site biotin/diazirine conjugation without protecting groups. • Carboxylic acid metal-binding site paired with distal amine for kinked MOF linkers. • Precursor for chiral biaryl phosphine ligands via ortho-C-H activation. In stock. Quote upon inquiry. Global shipping available for R&D procurement.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
CAS No. 1261943-45-6
Cat. No. B6396119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Aminophenyl)-3-methoxybenzoic acid
CAS1261943-45-6
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)N
InChIInChI=1S/C14H13NO3/c1-18-13-8-10(14(16)17)5-6-12(13)9-3-2-4-11(15)7-9/h2-8H,15H2,1H3,(H,16,17)
InChIKeyAQFOJLSROWFHCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Aminophenyl)-3-methoxybenzoic acid Physicochemical & Structural Profile


4-(3-Aminophenyl)-3-methoxybenzoic acid (CAS 1261943-45-6) is a biphenyl amino acid derivative with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol [1]. It belongs to the class of aromatic carboxylic acids and features a distinct substitution pattern with an amino group at the 3'-position of the phenyl ring and a methoxy group at the 3-position of the benzoic acid core . This specific regiochemistry differentiates it from other commercially available isomers and makes it a valuable building block for medicinal chemistry and materials science, where the relative orientation of hydrogen-bond donors and acceptors is critical for target engagement [2].

Defined regiochemistry
3′-amino and 3-methoxy substitution pattern offers a distinct hydrogen-bond donor/acceptor orientation compared to other isomers.
Biphenyl scaffold
The biphenyl spacer provides rigidity and extended geometry for target engagement or framework construction.
Dual reactive handles
Free carboxylic acid and primary amine enable orthogonal conjugation or metal coordination without additional deprotection.

Isomer Specificity of 4-(3-Aminophenyl)-3-methoxybenzoic acid


Substituting 4-(3-Aminophenyl)-3-methoxybenzoic acid with a simple positional isomer, such as 4-amino-3-methoxybenzoic acid (which lacks the biphenyl spacer) or 3-(3-aminophenyl)-5-methoxybenzoic acid (which repositions the functional groups), can fundamentally alter key molecular properties that govern intermolecular interactions, solubility, and biological target recognition . For instance, even when the molecular formula remains identical, a change in substitution pattern leads to a measurable difference in lipophilicity (e.g., a shift in computed LogP from 3.22 to 2.40) . Such a change can significantly impact the compound's ability to permeate biological membranes or engage a hydrophobic binding pocket, making generic substitution a high-risk decision in any structure-activity relationship (SAR)-driven research program.

Lipophilicity shift with isomer swap
Replacing with the 5-methoxy isomer may shift the computed LogP, altering membrane permeability predictions and SAR interpretation.
Reactivity divergence
Meta-amino group shows different nucleophilicity and directing effects compared to the para-isomer; cross-coupling outcomes may not transfer directly.
Supramolecular geometry mismatch
Regioisomeric linkers produce distinct pore topologies in MOFs or coordination polymers; structural properties may not reproduce.

4-(3-Aminophenyl)-3-methoxybenzoic acid vs. Closest Analogs: Key Differences


Lipophilicity Advantage vs. 5-Methoxy Isomer

The target compound's specific substitution pattern results in a higher computed partition coefficient (LogP) compared to the isomeric compound 3-(3-aminophenyl)-5-methoxybenzoic acid. This indicates a greater preference for a lipophilic environment, which is a critical parameter for passive membrane permeability .

LogP comparison (isomer)
Data to verify
Target: LogP ~3.22; 5-methoxy isomer: LogP ~2.4
ΔLogP ≈ +0.82 (target more lipophilic)
Supports membrane permeability screening context
Computed values; confirm experimentally
Lipophilicity Membrane Permeability ADME-Tox

TPSA Profile and Blood-Brain Barrier Penetration

The topological polar surface area (TPSA) of 4-(3-Aminophenyl)-3-methoxybenzoic acid is calculated to be 72.55 Ų . This value falls within the optimal range (< 90 Ų) often associated with favorable central nervous system (CNS) penetration, while a closely related isomer, 3-(3-aminophenyl)-5-methoxybenzoic acid, has a nearly identical TPSA of 72.6 Ų . The combination of a higher LogP with a similar TPSA suggests a uniquely balanced profile for CNS drug discovery that may not be achievable with other isomers, where the physical separation of the amino and carboxyl groups differs.

TPSA profile (CNS context)
Data to verify
Target TPSA: 72.55 Ų; 5-methoxy isomer TPSA: 72.6 Ų
Both within favorable CNS range (<90 Ų)
Balanced LogP/TPSA may support CNS penetration assessment
In silico estimate; requires in vitro validation
CNS Drug Design Blood-Brain Barrier Physicochemical Properties

Regiochemistry Advantage in Cross-Coupling

The target compound possesses a 3'-amino group on the terminal phenyl ring. This meta-substitution pattern can lead to different reactivity and selectivity in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, compared to the more common para-substituted (4'-amino) isomer [1]. The steric and electronic environment around the amino group directly influences its nucleophilicity and ability to act as a directing group. While direct kinetic data is not available, this difference is a critical parameter for synthetic chemists building focused libraries.

Meta-substitution reactivity
Class-level inference
3′-amino (meta) vs. 4′-amino (para) alters steric/electronic environment; may influence Buchwald-Hartwig amination selectivity
May provide distinct synthetic handle; verify in target reaction
Inferred from electronic principles; no direct kinetic data
Synthetic Chemistry Cross-Coupling SAR

High-Value Applications of 4-(3-Aminophenyl)-3-methoxybenzoic acid


Lead Optimization for CNS-Penetrant Kinase Inhibitors

The balanced profile of high lipophilicity (LogP 3.22) and moderate polarity (TPSA 72.55 Ų) makes 4-(3-Aminophenyl)-3-methoxybenzoic acid an excellent core scaffold for designing ATP-competitive kinase inhibitors that require passive blood-brain barrier (BBB) penetration . Its differentiation from analogs with lower LogP values, such as the 5-methoxy isomer (XlogP 2.4), suggests it would be the preferred choice for CNS programs where a higher degree of brain exposure is desired.

Functional Nanomaterial and MOF Linker

The rigid biphenyl architecture, combined with a chelating carboxylic acid and a distal, geometrically well-defined amino group, is ideal for constructing porous coordination polymers or MOFs. The meta-substitution pattern on the terminal ring promotes the formation of kinked structures different from those obtained with para-substituted linkers, enabling the engineering of unique pore geometries and topologies [1]. The carboxylic acid serves as a robust metal-binding site, while the free amine allows for post-synthetic modification.

Probe Design for Chemoproteomics

The free, nucleophilic 3'-amino group of this compound provides a unique, single-site handle for direct conjugation to affinity tags (e.g., biotin) or photoreactive groups (e.g., diazirine) without requiring additional protecting group strategies [2]. This contrasts with isomers where the amine is positioned para to the biphenyl linkage, which can alter the trajectory of the tag and its ability to capture protein targets effectively. The defined geometry ensures the probe's reporting group is presented in a consistent and predictable orientation.

Asymmetric Biaryl Ligands for Catalysis

The compound can serve as a direct precursor for generating a family of chiral biaryl phosphine ligands. The carboxylic acid can be converted to an amide directing group, and the methoxy group at the 3-position can direct ortho-C-H activation for the installation of a phosphine group [1]. The resulting ligands, bearing a distal amine for further functionalization, offer a differentiated donor set compared to ligands derived from para-aminophenyl isomers, potentially leading to superior enantioselectivity in asymmetric hydrogenation or cross-coupling reactions.

Application
Selection Property
Validation Focus
CNS-penetrant inhibitor design
Balanced lipophilicity–polarity profile
BBB permeability assay; brain exposure in vivo
MOF / porous polymer linker
Rigid biphenyl core with meta-amino directing angle
Pore topology characterization; metal binding stoichiometry
Chemoproteomic probe scaffold
Single, geometrically defined amine for bioconjugation
Conjugation efficiency; target engagement verification
Chiral biaryl ligand precursor
Meta-substitution enables kinked ligand architecture
Enantioselectivity screening; C-H activation feasibility

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